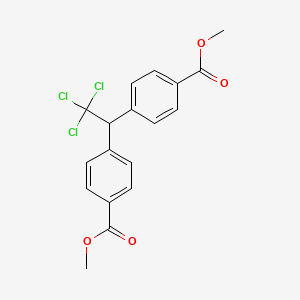
Dimethyl 4,4'-(2,2,2-trichloroethane-1,1-diyl)dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate is a chemical compound that belongs to the family of organochlorine compounds It is structurally characterized by the presence of two benzene rings connected by a trichloroethane moiety, with ester groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate typically involves the esterification of 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Dehydrochlorination: This reaction involves the elimination of hydrogen chloride (HCl) to form olefinic products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in amide solvents like DMF or dimethylacetamide (DMA) are used.
Dehydrochlorination: This reaction is typically carried out using strong bases like NaOH in organic solvents.
Major Products Formed
Scientific Research Applications
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate involves several pathways:
Electrochemical Reduction: The reduction process involves the cleavage of carbon-chlorine bonds, leading to the formation of dechlorinated products.
Nucleophilic Substitution: The substitution reactions involve the attack of nucleophiles on the carbon-chlorine bonds, resulting in the replacement of chlorine atoms with other functional groups.
Dehydrochlorination: This reaction involves the elimination of HCl, leading to the formation of olefinic products.
Comparison with Similar Compounds
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate can be compared with other similar compounds such as:
4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(chlorobenzene) (DDT): Both compounds have similar structural features, but DDT is more widely known for its use as a pesticide.
4,4’-(2,2-Dichloroethane-1,1-diyl)bis(chlorobenzene) (DDD): This compound is a dechlorinated derivative of DDT and shares similar chemical properties.
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(N,N-dimethyl-2,6-dinitroaniline): This compound is formed through nucleophilic substitution reactions and has similar reactivity.
Properties
CAS No. |
54545-86-7 |
|---|---|
Molecular Formula |
C18H15Cl3O4 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
methyl 4-[2,2,2-trichloro-1-(4-methoxycarbonylphenyl)ethyl]benzoate |
InChI |
InChI=1S/C18H15Cl3O4/c1-24-16(22)13-7-3-11(4-8-13)15(18(19,20)21)12-5-9-14(10-6-12)17(23)25-2/h3-10,15H,1-2H3 |
InChI Key |
FJURLROHKYDJDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















